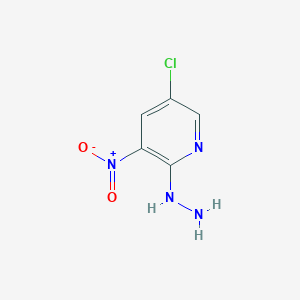

5-Chloro-2-hydrazinyl-3-nitropyridine

説明

The Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry

Pyridine derivatives are a class of organic compounds that hold a position of considerable importance in the fields of organic and medicinal chemistry. researchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a fundamental structural motif in a vast array of biologically active molecules. researchgate.netresearchgate.net This structural unit is present in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (Vitamin B6), coenzymes, and alkaloids. researchgate.netlifechemicals.com

The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. This adaptability has led to the incorporation of pyridine derivatives into a wide range of pharmaceutical drugs. In fact, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. researchgate.netwisdomlib.org The ability of pyridine derivatives to interact with biological targets such as enzymes and proteins underscores their therapeutic relevance. researchgate.net

Examples of FDA-Approved Drugs Containing a Pyridine Moiety:

| Drug Name | Therapeutic Use |

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Osteoporosis medication |

| Vismodegib | Anti-carcinoma drug |

This table highlights a few examples of the diverse applications of pyridine derivatives in medicine. lifechemicals.com

The Strategic Role of Hydrazinyl and Nitro Moieties in Heterocyclic Compound Synthesis

The synthetic utility of a core structure like pyridine is greatly enhanced by the strategic placement of reactive functional groups. Hydrazinyl (–NHNH2) and nitro (–NO2) moieties are particularly valuable in the synthesis of more complex heterocyclic systems.

The hydrazinyl group is a powerful nucleophile and a key building block for the construction of various nitrogen-containing heterocycles. clockss.orgsemanticscholar.orgresearchgate.net Hydrazine (B178648) and its derivatives are extensively used in cyclization reactions to form stable five- and six-membered rings. rsc.org For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic and widely employed method for the synthesis of pyrazoles, a class of heterocycles with significant applications in pharmaceuticals and agrochemicals. clockss.org The presence of both an amino and a hydrazinyl group on a molecule can offer pH-controlled reactivity, allowing for selective reactions at either site. rsc.org

The nitro group , on the other hand, serves a dual purpose in heterocyclic synthesis. As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic aromatic substitution, facilitating the displacement of other leaving groups, such as halides. The nitro group on a pyridine ring can itself be displaced by nucleophiles. guidechem.com Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group (–NH2). mdpi.com This transformation opens up a plethora of subsequent chemical modifications, including diazotization, acylation, and the formation of new heterocyclic rings, thereby significantly expanding the synthetic possibilities.

Academic Rationale for the Investigation of 5-Chloro-2-hydrazinyl-3-nitropyridine as a Versatile Synthetic Intermediate

The compound this compound emerges as a molecule of significant academic and synthetic interest due to the unique combination of its structural features. It incorporates the stable pyridine core with three distinct functional groups, each offering a specific avenue for chemical modification.

Key Structural Features of this compound:

| Functional Group | Position | Synthetic Role |

| Hydrazinyl | 2 | Nucleophilic center for cyclization reactions (e.g., pyrazole, triazine formation). |

| Nitro | 3 | Activates the ring, can be reduced to an amine for further derivatization. |

| Chloro | 5 | A leaving group for nucleophilic substitution reactions. |

This table outlines the strategic positioning of functional groups that contribute to the compound's versatility.

The strategic arrangement of these groups makes this compound a highly versatile precursor for the synthesis of fused heterocyclic systems. For example, the hydrazinyl group can react intramolecularly with a substituent introduced at the 3-position (following reduction of the nitro group and subsequent modification) or with an external reagent to build a new ring fused to the pyridine core. The presence of the chloro and nitro groups provides multiple reaction sites, allowing for a stepwise and controlled elaboration of the molecular structure.

The synthesis of this intermediate is typically achieved through the reaction of 2,5-dichloro-3-nitropyridine (B1336234) with hydrazine hydrate. chemicalbook.com This straightforward synthesis makes it an accessible starting material for researchers exploring the development of novel compounds with potential biological activities. The investigation of this compound is therefore driven by its potential to serve as a scaffold for generating libraries of complex heterocyclic molecules for screening in drug discovery and materials science.

Synthetic Methodologies and Strategies for this compound

The synthesis of this compound is a targeted process that relies on the careful construction of a substituted pyridine ring. This process is primarily divided into two main stages: the formation of a suitable halonitropyridine precursor and the subsequent introduction of the hydrazinyl group. Methodologies focus on achieving high purity and yield through controlled reaction pathways.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-chloro-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYSNWKUKBMEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286308 | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-46-4 | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Hydrazinyl 3 Nitropyridine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the pyridine (B92270) ring at the C2 position is a potent nucleophile. This reactivity stems from the presence of lone pairs of electrons on the two adjacent nitrogen atoms. The alpha-effect, where the lone pair on the adjacent nitrogen enhances the nucleophilicity of the other, makes hydrazines more reactive than corresponding simple amines.

In 5-Chloro-2-hydrazinyl-3-nitropyridine, the hydrazine moiety can participate in a variety of nucleophilic reactions. For instance, it can react with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration. The general mechanism for hydrazone formation is analogous to that of imine formation.

Furthermore, the hydrazine group can act as a nucleophile in substitution reactions, displacing leaving groups from other molecules. The reactivity of the hydrazine is, however, influenced by the electronic environment of the pyridine ring to which it is attached. The electron-withdrawing nature of the nitro and chloro substituents can modulate the nucleophilicity of the hydrazine group.

Reactivity Profiles of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom and the presence of the strongly electron-withdrawing nitro and chloro groups. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). Any EAS reactions would require harsh conditions and would likely be directed to positions not already substituted.

Influence of the Nitro and Chloro Substituents on Electronic Distribution and Reactivity

The nitro (-NO2) and chloro (-Cl) substituents have a profound impact on the electronic distribution and reactivity of the pyridine ring.

Nitro Group: The nitro group at the C3 position is a powerful electron-withdrawing group, both through resonance and inductive effects. It significantly reduces the electron density of the pyridine ring, thereby activating it for nucleophilic attack. The resonance effect of the nitro group delocalizes the negative charge of the Meisenheimer complex intermediate formed during SNAr, thus stabilizing it and facilitating the reaction. The positions ortho (C2 and C4) and para (C6) to the nitro group are the most activated.

The combined effect of the nitro and chloro groups makes the pyridine ring in this compound highly electrophilic and prone to nucleophilic attack.

Mechanistic Investigations of Nucleophilic Displacement Reactions

Nucleophilic displacement reactions on the pyridine ring of this compound are expected to proceed via the SNAr mechanism. This mechanism typically involves two steps:

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the pyridine ring is restored.

In the context of this compound, both the chloro group at C5 and potentially the nitro group at C3 could serve as leaving groups. Studies on related 3-nitro-5-halopyridines have shown that the nitro group can be more nucleofugal (a better leaving group) than the halogen. The relative leaving group ability would depend on the specific nucleophile and reaction conditions.

The kinetics of SNAr reactions are typically second order, being first order in both the substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the Meisenheimer intermediate.

The thermodynamics of the reaction are governed by the relative energies of the reactants, intermediates, and products. The formation of a stable Meisenheimer complex is a key factor in the thermodynamic favorability of the reaction. The strong electron-withdrawing groups (-NO2 and -Cl) play a crucial role in stabilizing this intermediate.

For 2-chloro-3-nitropyridine (B167233) reacting with arenethiolates, an addition-elimination mechanism has been suggested based on second-order kinetics. rsc.org Good correlations were observed between the reaction rate constants and Hammett σ constants, indicating a significant electronic influence on the reaction rate. rsc.org Similar kinetic behavior would be anticipated for this compound.

Both steric and electronic effects play a significant role in the reactivity of this compound.

Steric Effects: Steric hindrance can influence the regioselectivity of nucleophilic attack. The substituents on the pyridine ring can sterically hinder the approach of a nucleophile to adjacent positions. For example, the hydrazinyl group at C2 and the nitro group at C3 might sterically encumber the C2 and C3 positions, making nucleophilic attack at these sites less favorable. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C6 position over the C2 position when using a bulky amine, suggesting that the position ortho to the nitro group is more sterically hindered. stackexchange.com

Rearrangement Reactions and Tautomeric Equilibria in Hydrazinylpyridines

This compound can potentially exist in different tautomeric forms. Tautomerism is the relocation of a proton, and in this case, it would likely involve the hydrazine moiety and the pyridine ring nitrogen.

The compound can exist in the hydrazinyl form (as named) or in a hydrazono tautomeric form. This is analogous to the well-studied tautomerism of 2-hydroxypyridine, which exists in equilibrium with 2-pyridone. The position of the equilibrium is sensitive to factors such as the solvent and the electronic nature of other substituents on the ring.

| Tautomeric Form | Description |

|---|---|

| Hydrazinyl Form | The amino form, with a double bond within the pyridine ring and an -NHNH2 group at the C2 position. |

| Hydrazono Form | The imino form, where a proton has migrated from the exocyclic nitrogen to the ring nitrogen, resulting in a C=N double bond outside the ring and a C=O analogue structure. |

The relative stability of these tautomers would depend on factors such as aromaticity and intramolecular hydrogen bonding. While the hydrazinyl form preserves the aromaticity of the pyridine ring, the hydrazono form might be stabilized by intramolecular hydrogen bonding between the N-H of the pyridine ring and the nitro group. The equilibrium between hydrazone and enehydrazine (a related tautomeric form) is also a known phenomenon.

Derivatization and Scaffold Utilization in Advanced Organic Synthesis

Synthesis of Fused Heterocyclic Systems from 5-Chloro-2-hydrazinyl-3-nitropyridine

The presence of the 2-hydrazinyl group adjacent to a pyridine (B92270) ring nitrogen is a classic precursor for the construction of fused five- and six-membered heterocyclic rings. This moiety readily undergoes cyclization reactions with various electrophilic partners, leading to the formation of bicyclic systems with significant biological and material science applications.

The reaction of 2-hydrazinylpyridines is a well-established route for synthesizing fused triazolopyridine systems. organic-chemistry.orgnih.gov Specifically, this compound can be cyclized with one-carbon electrophiles to yield substituted nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. Common reagents for this transformation include orthoesters, acyl chlorides, and isothiocyanates. For instance, treatment with an orthoester such as triethyl orthoformate in the presence of an acid catalyst would first form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and elimination to afford the corresponding 8-chloro-7-nitro- nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine.

The resulting nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine system can sometimes undergo a Dimroth rearrangement, particularly under thermal or basic conditions, to form the more thermodynamically stable nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine isomer. nih.gov However, direct synthesis of the [1,5-a] isomer can also be achieved from 2-hydrazinylpyridines by reacting them with different reagents that facilitate the alternative cyclization pathway. organic-chemistry.orgnih.gov

Table 1: Reagents for the Synthesis of Triazolopyridines from this compound

| scienceReagent | categoryResulting Scaffold | notesNotes |

|---|---|---|

| Orthoesters (e.g., Triethyl orthoformate) | nih.govorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridine | Acid-catalyzed cyclocondensation. nih.gov |

| Isothiocyanates | 3-Amino- nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine | Involves a thiosemicarbazide (B42300) intermediate followed by cyclization. organic-chemistry.org |

| Acyl Chlorides / Carboxylic Acids | 3-Substituted- nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine | Requires a dehydration or condensation step. organic-chemistry.org |

| N-(Pyridin-2-yl)benzimidamides | nih.govorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridine | Often involves an oxidative N-N bond formation. organic-chemistry.org |

The synthesis of pyridotriazines represents another important transformation of 2-hydrazinylpyridines. These six-membered fused heterocyclic systems can be accessed by reacting this compound with 1,2-dicarbonyl compounds or their synthetic equivalents. For example, condensation with an α-keto ester would lead to the formation of a pyridylhydrazone, which can then undergo intramolecular cyclization to form a pyrido[2,3-e] nih.govorganic-chemistry.orgnih.govtriazin-one derivative. The reaction conditions can be tuned to control the final structure, providing a route to complex scaffolds from simple starting materials. nih.gov

The rich functionality of this compound opens avenues to a variety of other nitrogen-containing heterocycles. nih.govnih.gov The combination of the nucleophilic hydrazine (B178648) and the electron-withdrawing nitro group can facilitate unique cyclization pathways. For instance, reactions designed to involve the ortho-nitro group could lead to the formation of fused systems like pyrazolo[3,4-b]pyridines after reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization. The development of novel synthetic methods continues to expand the library of accessible scaffolds from this versatile precursor. mdpi.com

Functionalization Reactions at the Hydrazine Nitrogen Atoms

The hydrazine moiety itself is a site for extensive functionalization. Both nitrogen atoms are nucleophilic and can react with a wide range of electrophiles. These reactions are not only crucial for synthesizing fused systems but also for creating diverse libraries of non-fused pyridine derivatives.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable acylhydrazides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonohydrazides.

Condensation: Reaction with aldehydes and ketones to form the corresponding hydrazones. These hydrazone derivatives are valuable intermediates themselves, often used in subsequent cyclization reactions or as ligands in coordination chemistry.

These functionalization reactions allow for the attachment of various side chains and pharmacophores, modulating the steric and electronic properties of the molecule for applications in medicinal chemistry and materials science.

Transformations Involving the Chloro and Nitro Substituents for Further Derivatization

Beyond the hydrazine group, the chloro and nitro substituents on the pyridine ring are key handles for introducing further molecular complexity.

Chloro Substituent: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the 3-position activates the ring for such substitutions. This allows for the displacement of the chloride by a wide variety of nucleophiles, including:

Amines (primary and secondary) to yield aminopyridines.

Alkoxides and phenoxides to form ethers.

Thiols to produce thioethers.

Nitro Substituent: The nitro group is a versatile functional group that can undergo several important transformations. The most common is its reduction to an amino group using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 3-amino-5-chloro-2-hydrazinylpyridine is a highly valuable intermediate, possessing three different nucleophilic sites, enabling the synthesis of complex polycyclic heterocyclic systems.

Application in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for rapidly generating libraries of complex molecules. nih.govmdpi.com this compound is an ideal substrate for MCRs due to its multiple reactive sites.

Elegant one-pot, three-component reactions have been developed that can be switched to produce different heterocyclic scaffolds by slightly modifying the reaction conditions or the type of electrophile used. nih.gov For example, a reaction involving the Schiff base derived from this compound (by pre-condensation with an aldehyde) can be directed towards different outcomes. The addition of a nucleophilic isocyanide can lead to six-membered pyridotriazine scaffolds, while the introduction of different electrophiles like isocyanates or isothiocyanates can generate five-membered triazolopyridine systems in a single step. nih.gov This approach provides a highly efficient and atom-economical pathway to achieve significant scaffold diversity from a single starting material.

Table 2: Hypothetical Switched Multi-Component Reaction

| group_workReactants | settingsCondition/Third Component | bubble_chartResulting Scaffold |

|---|---|---|

| This compound + Aldehyde | Isocyanide | Pyridotriazine derivative nih.gov |

| This compound + Aldehyde | Isocyanate | Triazolopyridine derivative nih.gov |

| This compound + Aldehyde | Isothiocyanate | Triazolopyridine derivative nih.gov |

Development of Pyridine-Based Libraries of Synthons

This compound serves as a highly valuable synthon, or building block, in the field of advanced organic synthesis, particularly for the generation of diverse chemical libraries. Its utility stems from the presence of multiple reactive sites on the pyridine scaffold, which allows for systematic chemical modification. The compound is typically synthesized via the reaction of 2,5-dichloro-3-nitropyridine (B1336234) with hydrazine hydrate, providing a readily accessible starting material for library development. chemicalbook.com The presence of the hydrazinyl moiety is key to its function as a scaffold, as it provides a reliable reactive handle for derivatization.

The primary method for building a library from this scaffold involves the condensation reaction between the hydrazinyl group and a wide array of carbonyl compounds. Hydrazines are known to react efficiently with aldehydes and ketones to form stable hydrazone derivatives. alcrut.comnih.govnih.gov This reaction is robust and high-yielding, making it ideal for the parallel synthesis techniques used in creating chemical libraries. By reacting this compound with a collection of different aldehydes and ketones, a large library of novel pyridine-based hydrazones can be rapidly assembled. Each member of this library retains the core 5-chloro-3-nitropyridine structure but features a unique substituent (R1R2C=) derived from the specific carbonyl reactant used.

The research findings below illustrate the straightforward nature of this derivatization strategy, which is fundamental to constructing a library of synthons.

| Core Scaffold | Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative Structure | Derivative Name |

|---|---|---|---|

|  Benzaldehyde

Benzaldehyde

|  | 1-((5-chloro-3-nitropyridin-2-yl)imino)methyl)benzene |

Acetone

Acetone

|  | 5-Chloro-3-nitro-2-(2-propylidenehydrazinyl)pyridine | |

4-Methoxybenzaldehyde

4-Methoxybenzaldehyde

|  | 5-Chloro-2-(2-(4-methoxybenzylidene)hydrazinyl)-3-nitropyridine |

Note: The derivative structures are illustrative examples of hydrazone formation and are not from a specific cited source.

The utility of the this compound scaffold extends beyond this initial derivatization. The resulting library of hydrazones serves as a platform of secondary synthons for further chemical elaboration. The chloro and nitro groups on the pyridine ring offer additional opportunities for modification. For instance, the nitro group can be chemically reduced to form an amino group, which can then undergo a host of new reactions (e.g., acylation, sulfonylation). The chlorine atom can be displaced through nucleophilic aromatic substitution reactions. Furthermore, the hydrazide-hydrazone derivatives themselves can be utilized in a variety of heterocyclization reactions to produce more complex molecular frameworks, such as thiazole (B1198619) or thiophene (B33073) derivatives. nih.gov This multi-faceted reactivity allows for the creation of highly complex and structurally diverse pyridine-based libraries, which are essential tools in medicinal chemistry for the discovery of novel bioactive compounds. nih.gov

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

A detailed FTIR spectrum for 5-Chloro-2-hydrazinyl-3-nitropyridine has not been reported in the scientific literature. Analysis of such a spectrum would typically reveal characteristic absorption bands for the N-H stretching and bending vibrations of the hydrazinyl group, asymmetric and symmetric stretching of the nitro (NO₂) group, C-Cl stretching, and various vibrations of the pyridine (B92270) ring.

Similarly, published FT-Raman spectroscopic data for this compound could not be located. FT-Raman spectroscopy is complementary to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations, which might be weak in the infrared spectrum.

A comprehensive assignment of the fundamental vibrational modes requires experimental FTIR and FT-Raman data, often supported by computational simulations. As no experimental spectra are available, a definitive assignment of vibrational modes for this compound cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

No experimental ¹H NMR data for this compound is available in the reviewed literature. A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the hydrazinyl group, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships.

Published ¹³C NMR data for this compound are also unavailable. The ¹³C NMR spectrum would provide crucial information on the carbon skeleton of the molecule, with distinct signals for each of the carbon atoms in the pyridine ring, the positions of which would be influenced by the attached chloro, nitro, and hydrazinyl substituents.

Advanced NMR Techniques and Chemical Shift Computations (e.g., GIAO)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Beyond standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR, advanced techniques provide deeper insights into molecular connectivity and spatial arrangement. For a molecule like this compound, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals by revealing proton-proton and proton-carbon correlations through bonds.

Furthermore, computational methods are frequently employed to support experimental findings. The Gauge-Invariant Atomic Orbital (GIAO) method is a prominent quantum chemical approach used to calculate theoretical NMR chemical shifts. This calculation, typically performed using Density Functional Theory (DFT), would model the electronic environment of each nucleus in this compound. By comparing the computed chemical shifts with the experimentally obtained values, researchers can validate the proposed structure and gain a more refined understanding of its electronic properties. However, no specific GIAO calculations for this compound were found.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions associated with its aromatic pyridine ring and nitro and hydrazinyl substituents. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecule's electronic structure. Specific experimental UV-Vis absorption data for this compound, however, is not available.

Fluorescence Spectroscopy and Emission Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This phenomenon occurs if the molecule can relax from an excited electronic state to its ground state by emitting a photon. Key properties measured include the emission spectrum, fluorescence quantum yield (the ratio of photons emitted to photons absorbed), and fluorescence lifetime. These parameters provide insights into the molecule's excited-state dynamics. There is no available literature detailing the fluorescence or emission properties of this compound.

Analysis of Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. By systematically measuring the UV-Vis and fluorescence spectra of this compound in a series of solvents with varying polarities, one could study how the solvent environment interacts with the molecule's ground and excited states. Such an analysis helps to understand the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. No studies on the solvent effects on the electronic spectra of this specific compound were identified.

Spectroscopic Determination of Protonation Constants

The basicity of the hydrazinyl group and the pyridine nitrogen in this compound can be quantified by determining its acid dissociation constants (pKa). This is often achieved through UV-Vis spectrophotometric titration. The procedure involves recording the absorption spectra of the compound at various pH values. Changes in the spectra occur as the molecule becomes protonated or deprotonated, and these changes can be used to calculate the pKa values. The presence of well-defined isosbestic points in the spectra would indicate a clear equilibrium between two species (e.g., the neutral and protonated forms). No experimental determination of the protonation constants for this compound has been reported in the searched literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide information about its elemental composition and structure. For this compound (C₅H₅ClN₄O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement. The expected monoisotopic mass would be approximately 188.0104 g/mol . Additionally, the fragmentation pattern observed in the mass spectrum (e.g., using techniques like electron ionization or collision-induced dissociation) would offer valuable clues about the molecule's structure by showing how it breaks apart. Specific mass spectrometry data or fragmentation analysis for this compound was not found.

X-ray Crystallography for Solid-State Structure Elucidation

The molecular geometry of this compound is anticipated to be largely planar, with the pyridine ring forming a rigid scaffold. The hydrazinyl and nitro groups, being substituents on this ring, will have specific orientations relative to the ring plane. In related compounds like 2-chloro-3-nitropyridine (B167233), the nitro group is often twisted with respect to the pyridine ring to minimize steric repulsion. researchgate.net

To provide insight into the expected bond parameters of this compound, the following table presents data from crystallographically characterized related pyridine derivatives. These values offer a reasonable approximation of the bond lengths and angles for the target molecule.

| Bond/Angle | 2-Chloro-5-methyl-3-nitropyridine | 2-Chloro-3-nitropyridine researchgate.net | 5-Chloro-2-nitropyridine researchgate.net | Pyridine (for comparison) nist.gov |

| C-Cl (Å) | ~1.74 | ~1.72 | 1.727(2) | - |

| C-N (pyridine, Å) | ~1.33-1.38 | ~1.32-1.37 | - | 1.340 |

| C-C (pyridine, Å) | ~1.37-1.40 | ~1.36-1.39 | - | 1.390 - 1.400 |

| C-N (nitro, Å) | - | ~1.47 | 1.495(3) | - |

| N-O (nitro, Å) | - | ~1.21-1.22 | 1.219(3) - 1.225(2) | - |

| C-N-C (pyridine, °) | ~117-119 | ~117 | - | 116.7 |

| O-N-O (nitro, °) | - | ~124 | 124.9(2) | - |

The presence of both a hydrazinyl group (-NHNH2) and a nitro group (-NO2) in this compound suggests a high potential for the formation of extensive hydrogen bonding networks in the solid state. The hydrazinyl group contains hydrogen bond donors (the N-H protons), while the nitro group and the pyridine nitrogen atom can act as hydrogen bond acceptors.

These interactions are crucial in dictating the packing of molecules in the crystal lattice. It is plausible that the supramolecular structure would involve intermolecular hydrogen bonds of the N-H···O and N-H···N types. Such interactions are commonly observed in crystalline structures of molecules with similar functional groups. nih.gov The formation of dimers or extended chains and sheets through these hydrogen bonds is a likely feature of the crystal packing. The specific geometry and strength of these hydrogen bonds would be influenced by the steric and electronic effects of the chloro and nitro substituents on the pyridine ring.

A comparative analysis with structurally related pyridine derivatives provides valuable insights into the probable crystal structure of this compound.

For instance, the crystal structure of 2-Chloro-5-methyl-3-nitropyridine reveals a structure stabilized by intermolecular C-H···O hydrogen bonds. nih.gov This indicates that even weaker hydrogen donors can play a role in the crystal packing of nitropyridine derivatives.

In 2-chloro-3-nitropyridine , the nitro group is twisted out of the plane of the pyridine ring by approximately 38.5 degrees. researchgate.net This twisting is a common feature to alleviate steric strain between adjacent substituents. A similar twisting of the nitro group would be expected in this compound. The crystal structure of 2-chloro-3-nitropyridine is further characterized by non-classical C-H···N and C-H···O hydrogen bonds that link adjacent molecules into a layered structure. researchgate.net

The crystal structure of 5-chloro-2-nitropyridine also exhibits hydrogen bonding motifs that influence its molecular packing. researchgate.net The presence of the nitro group makes the adjacent C-H bonds more acidic and thus more likely to participate in hydrogen bonding.

The introduction of the hydrazinyl group in the 2-position, as in the target molecule, would significantly alter the hydrogen bonding landscape compared to these examples. The strong hydrogen bond donating capacity of the -NHNH2 group would likely dominate the supramolecular assembly, leading to more robust and directional hydrogen bonding networks than the C-H···O and C-H···N interactions observed in the simpler chloronitropyridines. The interplay between the hydrogen bond donating hydrazinyl group and the accepting nitro and pyridine nitrogen atoms would be the defining feature of the crystal packing of this compound.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely used to predict the electronic structure and properties of molecules.

A fundamental step in any computational study is the determination of the most stable three-dimensional arrangement of atoms in a molecule. Geometry optimization calculations would identify the equilibrium structure of 5-Chloro-2-hydrazinyl-3-nitropyridine by finding the minimum energy conformation. Conformational analysis would further explore different spatial arrangements of the hydrazinyl and nitro groups, which can rotate around their bonds to the pyridine (B92270) ring, to identify the global and local energy minima on the potential energy surface.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically denote negative potential, attractive to electrophiles, while blue areas represent positive potential, susceptible to nucleophilic attack. An MEP analysis of this compound would highlight the electron-rich and electron-deficient regions, offering a clear picture of its reactive zones.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines electron delocalization, hyperconjugative interactions, and the nature of intermolecular forces by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. For the title compound, NBO analysis would quantify the stability arising from these electronic interactions and provide insights into the hybridization of atomic orbitals.

Table 2: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

|---|---|

| C1 | Value |

| C2 | Value |

| N1 | Value |

| Cl | Value |

| O1 (Nitro) | Value |

| O2 (Nitro) | Value |

| N (Hydrazinyl) | Value |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Quantum Semi-Empirical Methods (e.g., CNDO, MNDO) for Geometrical Parameters

Semi-empirical methods, such as Complete Neglect of Differential Overlap (CNDO) and Modified Neglect of Diatomic Overlap (MNDO), offer a faster, albeit less accurate, alternative to DFT for calculating molecular properties. uni-muenchen.de These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. uni-muenchen.de They can be particularly useful for preliminary geometry optimizations and for studying large molecular systems where DFT calculations would be computationally prohibitive. For this compound, these methods could provide initial estimates of bond lengths and angles.

Theoretical Studies on Reaction Mechanisms and Transition States

The reactivity of this compound is largely dictated by the pyridine ring, which is activated towards nucleophilic substitution by the presence of the electron-withdrawing nitro group and the chloro substituent. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for compounds of this nature. researchgate.netstackexchange.com Computational analyses of SNAr reactions on substituted pyridines have revealed that the reaction can proceed through either a stepwise mechanism, involving a Meisenheimer complex, or a concerted mechanism. nih.gov The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. nih.gov

For chloronitropyridines, DFT calculations can map the potential energy surface of the reaction, identifying the transition states and any intermediates. researchgate.net These calculations help in determining the activation energy barriers, which in turn predict the reaction rates. nih.gov For instance, in the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, DFT/B3LYP calculations have been used to confirm that the C-2 carbon is the most electrophilic center, thus guiding the regioselectivity of the nucleophilic attack. researchgate.net

The transition states in these reactions are characterized by the partial formation and breaking of bonds. Computational methods can precisely calculate the geometry of these transition states and their energetic properties. nih.gov This information is crucial for understanding the factors that stabilize the transition state and thus accelerate the reaction. For pyridine derivatives, it has been shown that resonance forms that place a negative charge on the electronegative nitrogen atom contribute significantly to the stability of the intermediate in SNAr reactions, favoring substitution at the C-2 and C-4 positions. stackexchange.com

Molecular Docking Simulations for Predictive Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

The process of molecular docking involves several key steps. First, the three-dimensional structures of the ligand (e.g., a pyridine derivative) and the target protein are obtained, often from crystallographic data or homology modeling. Then, a docking algorithm systematically explores different binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. mdpi.com

These simulations can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction. Common interactions observed in docking studies of pyridine derivatives include hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.com For instance, in a study of dimethylpyridine derivatives as cyclooxygenase (COX) inhibitors, molecular docking revealed that the biological activity is influenced by hydrogen bond interactions and the steric fit within the enzyme's hydrophobic channel. mdpi.com

The insights gained from molecular docking can guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, if a simulation shows that a particular functional group on the pyridine ring is not making favorable interactions, it can be chemically modified to better fit the binding pocket.

Table of Predicted Biological Interactions for Structurally Related Pyridine Derivatives

| Compound Class | Target Protein/Enzyme | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyridine/Pyrimidine (B1678525) Derivatives | EGFR Kinase | Hydrogen bonding, hydrophobic interactions | nih.govnih.gov |

| Hydrazinyl-bearing Thiazoles | DNA Gyrase | Interactions with VAL 71 and ILE 78 residues | ijpsdronline.comijpsdronline.com |

| Dimethylpyridine Derivatives | Cyclooxygenase (COX) | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| Cyanopyridone Derivatives | VEGFR-2, HER-2 | Hydrogen bonding with key residues, phenyl ring interactions | mdpi.com |

| Thiazolo[4,5-b]pyridine Derivatives | COX-2 | Interactions within the active site | researchgate.net |

Research Applications in Bioactive Compound Development

Antimicrobial Research Applications

The hydrazide-hydrazone moiety is a recognized structural feature in compounds with a wide spectrum of antimicrobial activities. nih.govmdpi.com Derivatives of 5-Chloro-2-hydrazinyl-3-nitropyridine are therefore logical candidates for investigation as new antimicrobial agents. The pyridine (B92270) nucleus itself is a "privileged" structure in medicinal chemistry, known to be present in many antimicrobial drugs. mdpi.com Furthermore, research has shown that nitropyridine-containing metal complexes can possess significant antibacterial and antifungal properties. nih.gov

A critical challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. The search for novel chemical entities effective against these strains is a research priority. Hydrazide-hydrazone derivatives have demonstrated encouraging activity against resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain hydrazone compounds have shown potent antibacterial action against MDR clinical isolates of Klebsiella pneumoniae and MRSA, with minimum inhibitory concentration (MIC) values demonstrating significant efficacy. nih.gov The structural elements of this compound provide a strong rationale for its use in synthesizing new derivatives to be tested against resistant bacterial pathogens. Studies on related hydrazones show MIC values against resistant strains in the low microgram per milliliter range, highlighting the potential of this chemical class. nih.gov

Protozoan infections, such as malaria, leishmaniasis, and trypanosomiasis, affect millions worldwide, and drug resistance is a growing concern. The hydrazide-hydrazone scaffold is known to be present in compounds with broad bioactivity, including antiprotozoal properties. nih.gov Moreover, nitro-containing heterocyclic compounds are a well-established class of anti-parasitic agents. mdpi.com For example, 5-nitroimidazole and 3-nitroimidazopyridine derivatives have been extensively studied and have shown potent activity against various protozoa, including Leishmania donovani and drug-resistant strains of Plasmodium falciparum. mdpi.commdpi.com Pyrazole and pyrimidine (B1678525) derivatives have also been identified as effective antiplasmodial and antileishmanial agents. nih.gov The presence of the 3-nitropyridine (B142982) structure in this compound makes it an attractive starting material for the synthesis of novel compounds aimed at treating neglected tropical diseases caused by protozoa. nih.gov

Anticancer Research and Target Exploration

The development of targeted cancer therapies remains a central focus of medicinal chemistry. The structural motifs within this compound suggest its potential as a precursor for novel anticancer agents through several distinct mechanisms. Both pyridine and hydrazone derivatives have been independently investigated for their anticancer activities. nih.govmdpi.commdpi.commdpi.com

Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to both chemotherapy and radiotherapy. nih.gov This hypoxic environment can be exploited by using hypoxia-activated prodrugs (HAPs), which are selectively converted to cytotoxic agents by reductase enzymes that are overexpressed in low-oxygen conditions. nih.govmdpi.com The 3-nitropyridine moiety is a classic example of a bioreductive "trigger" used in HAP design. mdpi.com Under hypoxia, the nitro group can be reduced to form reactive species that lead to cell death, making this compound an ideal candidate for research into hypoxia-targeted cancer therapies. researchgate.net Separately, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents, inducing cell cycle arrest and demonstrating potent anticancer effects in both in vitro and in vivo models. nih.gov

The table below summarizes the growth inhibitory (GI₅₀) values for a related chloro-nitrophenyl compound, demonstrating the potential potency of this class of molecules.

| Cell Line | Cancer Type | GI₅₀ (µM) of Compound 2h |

| MOLT-4 | Leukemia | < 0.01 - 0.02 |

| SR | Leukemia | < 0.01 - 0.02 |

| SW-620 | Colon Cancer | < 0.01 - 0.02 |

| SF-539 | CNS Cancer | < 0.01 - 0.02 |

| SK-MEL-5 | Melanoma | < 0.01 - 0.02 |

| Average | 60 Cell Lines | 1.57 |

| Compound 2h is 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid. Data from nih.gov. |

Targeting specific enzymes involved in cancer cell proliferation and survival is a cornerstone of modern oncology. Derivatives of this compound are being explored as potential inhibitors of key enzymes.

Janus Kinase 2 (JAK2) Inhibitors: The Janus kinase (JAK) family, particularly JAK2, plays a critical role in signaling pathways that promote the growth of myeloproliferative neoplasms. researchgate.net Developing selective JAK2 inhibitors is a significant therapeutic goal. A number of potent JAK2 inhibitors have been synthesized based on the nitropyridine scaffold, demonstrating that this core structure is amenable to creating compounds that can effectively target the enzyme's active site. nih.gov The challenge lies in achieving selectivity over other highly homologous JAK family members (JAK1, JAK3, TYK2). semanticscholar.orgnih.gov

Urease Inhibitors: The enzyme urease is crucial for the survival of certain pathogens, such as Helicobacter pylori, which is linked to gastritis and gastric cancer. Inhibiting urease is a validated therapeutic strategy. nih.govnih.gov Research has shown that pyridine derivatives, including those bearing carbothioamide or semicarbazone moieties (which can be derived from a hydrazinyl precursor), are highly potent urease inhibitors. nih.govmdpi.com Some pyridine-based compounds exhibit inhibitory activity many times greater than the standard inhibitor, thiourea (B124793). nih.govresearchgate.net

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of several pyridine-based urease inhibitors, illustrating the potential of this class of compounds.

| Compound | Structure Description | IC₅₀ (µM) | Reference |

| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 | mdpi.comresearchgate.net |

| Rx-7 | pyridine-2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | mdpi.com |

| 5b | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.0 ± 0.73 | nih.gov |

| 7e | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.24 ± 1.63 | nih.gov |

| 5j | Pyridylpiperazine-based carbodithioate | 5.16 ± 2.68 | nih.gov |

| Thiourea | Standard Inhibitor | 23.2 ± 11.0 | nih.govnih.gov |

Research in Agricultural Chemical Development

The pyridine ring is a fundamental component in a large number of commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netgrandviewresearch.com The versatility and proven efficacy of pyridine-based compounds make them a continued focus of innovation in the agricultural sector. Nitropyridine derivatives, in particular, have been utilized as intermediates in the synthesis of novel insecticides. nih.gov They have also been investigated for applications in controlling plant development. chempanda.com The structure of this compound offers multiple reaction sites for chemical modification, making it a promising starting point for the discovery of new and effective crop protection agents.

Development of Novel Pharmaceutical Agents as Research Targets

Substituted nitropyridines are important intermediates in medicinal chemistry. google.com The precursor, 5-chloro-2-nitropyridine, is explicitly identified as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and anti-cancer agents. chemimpex.com

A notable example involves the synthesis of novel thiourea and thiazolidinone derivatives with potential anticancer activity against prostate cancer. nih.gov In this research, the related isomer 2-chloro-5-nitropyridine (B43025) was reacted with N-phenylpiperazine to form the intermediate 1-(5-nitropyridin-2-yl)-4-phenylpiperazine. nih.gov This intermediate was further modified to produce the final compounds that were tested for their cytotoxic activity on prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov The study found that one of the synthesized compounds induced apoptosis and DNA fragmentation in the cancer cells. nih.gov This synthetic pathway highlights the utility of chloro-nitropyridine scaffolds as a foundation for developing targeted pharmaceutical agents.

Table 2: Example of a Synthetic Pathway for Anticancer Agents Using a Chloro-Nitropyridine Intermediate

| Starting Material | Key Intermediate | Final Derivative (Example) | Research Target |

| 2-chloro-5-nitropyridine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | Thiourea derivative (5a) | Prostate Cancer |

| 2-chloro-5-nitropyridine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | Thiazolidinone derivative (6a) | Prostate Cancer |

Function as a Structural Building Block for Diverse Biologically Active Molecules

The primary role of this compound is as a versatile structural building block for organic synthesis. chemimpex.com Nitro compounds are widely regarded as ideal intermediates due to the diverse reactivity of the nitro group, which can be transformed into other functional groups, such as amines, facilitating the creation of complex molecules. nih.govfrontiersin.org

The structure of this compound is particularly advantageous for a synthetic chemist. It possesses several reactive centers:

The Hydrazinyl Group (-NHNH2): This group is highly nucleophilic and can react with carbonyl compounds (aldehydes, ketones) to form hydrazones, or it can be used to construct various heterocyclic rings like pyrazoles and triazoles.

The Chloro Group (-Cl): As a halogen on an electron-deficient pyridine ring, it can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups.

The Nitro Group (-NO2): This strong electron-withdrawing group activates the pyridine ring for nucleophilic substitution. It can also be reduced to an amino group, which can then be further functionalized, providing a route to a different class of derivatives.

This combination of functional groups makes this compound a valuable intermediate for synthesizing a broad spectrum of novel molecules with potential biological activities for evaluation in pharmaceutical and agricultural research. chemimpex.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine typically involves the nucleophilic substitution of a halogenated precursor like 2,5-dichloro-3-nitropyridine (B1336234) with hydrazine (B178648) hydrate. chemicalbook.com While effective, these methods often rely on petroleum-based solvents and can generate significant waste, prompting a shift towards more sustainable practices. Future research will be crucial in developing novel synthetic routes that align with the principles of green chemistry.

Key areas of exploration include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and enhanced efficiency compared to traditional batch methods. researchgate.net Adapting the synthesis of this compound and its precursors to flow systems could lead to higher yields and purity while minimizing solvent usage and reaction time.

Alternative Solvents: Research into replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is essential.

Catalytic Methods: The development of catalytic systems, potentially using earth-abundant metals, could reduce the need for stoichiometric reagents and decrease waste production. Patents related to similar pyridine (B92270) derivatives have highlighted the challenges of low selectivity and pollution from older methods, underscoring the need for cleaner, more efficient catalytic processes. google.comgoogle.com

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative |

| Reaction Environment | Batch processing in organic solvents (e.g., methanol) | Continuous flow reaction; Use of aqueous or bio-based solvents |

| Reagents | Stoichiometric amounts of reagents | Catalytic systems (e.g., transition metal catalysts) |

| Energy Input | Conventional heating (e.g., reflux) | Microwave irradiation, ultrasonic activation |

| Waste Profile | Higher solvent waste, potential for hazardous byproducts | Reduced solvent use, improved atom economy, easier product isolation |

Expanding the Scope of Derivatization for Enhanced Bioactivity Profiles

The true value of this compound lies in its potential as a building block for more complex, biologically active molecules. The hydrazine moiety is a versatile functional group that can react with various electrophiles to create a wide range of derivatives. The pyridine ring itself, activated by the nitro and chloro groups, offers further sites for modification.

Future research should focus on:

Synthesis of Fused Heterocycles: The reaction of the hydrazine group with diketones, ketoesters, or other bifunctional molecules can lead to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines or triazolo[4,3-a]pyridines. These scaffolds are prevalent in medicinal chemistry and are known to exhibit diverse pharmacological activities.

Hydrazone Formation: Condensation with a variety of aldehydes and ketones can produce a library of hydrazone derivatives. researchgate.net These compounds are investigated for a wide spectrum of bioactivities, including antimicrobial and anticancer effects.

Manipulation of Substituents: The chloro and nitro groups can be subjected to nucleophilic substitution or reduction, respectively. Replacing the chlorine atom or reducing the nitro group to an amine opens up countless possibilities for further functionalization, profoundly affecting the physicochemical properties and biological target interactions of the resulting molecules. nih.gov

| Reaction Site | Reagent Class | Resulting Structure | Potential Bioactivity |

| Hydrazine (-NHNH₂) | Aldehydes/Ketones | Hydrazones | Antimicrobial, Antiviral, Anticancer |

| Hydrazine (-NHNH₂) | β-Dicarbonyls | Pyrazoles (fused) | Kinase inhibition, Anti-inflammatory |

| Hydrazine (-NHNH₂) | Isothiocyanates | Thiosemicarbazides | Antitumor, Anticonvulsant |

| Chloro (-Cl) | Amines, Thiols | Substituted aminopyridines or thiopyridines | Varied enzyme inhibition |

| Nitro (-NO₂) | Reducing agents | Aminopyridines | Precursor for further amide/sulfonamide synthesis |

Advanced Computational Modeling for Predictive Structure-Activity Relationships (SAR)

To navigate the vast chemical space made accessible through derivatization, advanced computational modeling is indispensable. Quantitative Structure-Activity Relationship (QSAR) and other in silico methods can predict the biological activity of hypothetical compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Future directions in this area include:

Machine Learning-Based QSAR: Utilizing machine learning algorithms to build robust and predictive QSAR models from experimental data can accelerate the discovery of potent derivatives. researchgate.net These models can identify subtle relationships between molecular descriptors and biological activity that may not be apparent from traditional analysis.

Molecular Docking and Dynamics: For derivatives with a known biological target, molecular docking can predict the binding mode and affinity. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions governing binding.

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. Computational models can flag derivatives with potentially poor pharmacokinetic profiles, saving significant time and resources.

| Computational Method | Objective | Predicted Parameters |

| QSAR | Predict bioactivity based on structure | IC₅₀, EC₅₀, inhibitory activity |

| Molecular Docking | Predict binding mode and affinity to a target | Binding energy, protein-ligand interactions, pose |

| Molecular Dynamics (MD) | Assess stability of ligand-protein complex | Conformational changes, interaction stability over time |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Solubility, permeability, metabolic stability, potential toxicity |

Mechanistic Elucidation of Biological Activities at the Molecular Level

While derivatization and screening can identify biologically active compounds, a deep understanding of their mechanism of action at the molecular level is critical for rational drug design. Future research must go beyond identifying what a compound does to uncover how it does it.

Key research objectives should include:

Target Identification and Validation: For novel derivatives showing promising activity in phenotypic screens, identifying the specific molecular target (e.g., enzyme, receptor) is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.

Enzyme Kinetics and Inhibition Studies: If the target is an enzyme, detailed kinetic studies are necessary to determine the type and potency of inhibition. Pyridine derivatives are known to act as inhibitors for various enzymes, including reverse transcriptase and kinases. nih.gov

Structural Biology: Obtaining a high-resolution crystal structure of a derivative bound to its target protein via X-ray crystallography provides the ultimate mechanistic insight. This information reveals the precise binding interactions and can guide the next cycle of structure-based drug design. sigmaaldrich.com

Development of High-Throughput Screening Methods for Derivative Evaluation

The ability to synthesize large libraries of this compound derivatives necessitates the development of efficient and robust high-throughput screening (HTS) methods to evaluate their biological activity. researchgate.net

Future advancements should focus on:

Target-Based Assays: For known molecular targets, developing specific HTS assays (e.g., fluorescence-based enzyme inhibition assays, receptor binding assays) allows for the rapid screening of thousands of compounds to identify potent hits.

Phenotypic Screening: Utilizing automated microscopy and cell-based assays to screen for desired phenotypic changes (e.g., cancer cell death, inhibition of viral replication) can uncover compounds with novel mechanisms of action. nih.gov

By pursuing these integrated research directions, the scientific community can fully exploit the potential of this compound as a scaffold for the discovery of novel molecules with significant scientific and therapeutic value.

Q & A

Q. What statistical methods are recommended for interpreting conflicting biological activity data?

- Analysis Framework :

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC values.

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points.

- Meta-Analysis : Pool results from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。